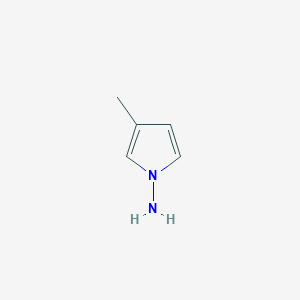
3-Methyl-1H-pyrrol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1H-pyrrol-1-amine is a heterocyclic organic compound with the molecular formula C5H8N2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-1H-pyrrol-1-amine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 3-Methyl-1H-pyrrol-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
科学的研究の応用
3-Methyl-1H-pyrrol-1-amine has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-1H-pyrrol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
- 1H-Pyrrol-1-amine, N-methyl-
- 1-Methyl-1H-pyrrol-3-amine
- 3-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Comparison: 3-Methyl-1H-pyrrol-1-amine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science .
生物活性
3-Methyl-1H-pyrrol-1-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and specific case studies highlighting its pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of suitable precursors under specific conditions. Various methodologies have been reported, including the use of bismuth nitrate as a catalyst for asymmetric synthesis, which enhances the yield and purity of the product .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of benzohydrazides derived from pyrrole frameworks demonstrated notable inhibitory effects against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), with some compounds showing IC50 values lower than standard drugs like trimethoprim .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 5a | 92 | MtDHFR Inhibition |
| 5b | 88 | MtDHFR Inhibition |
| 5c | 62.5 | Cytotoxicity on Vero Cells |
Cytotoxicity and Apoptosis Induction
The potential of this compound derivatives in cancer therapy has been explored through various in vitro assays. For example, compounds were tested against lung adenocarcinoma (A549) and prostate cancer (LNCaP) cell lines, showing moderate cytotoxicity with MIC values around 62.5 µg/mL . The mechanisms involved include induction of apoptosis characterized by cytochrome c release and activation of caspases, indicating a pathway for therapeutic intervention in cancer treatment.
Case Study 1: Anticancer Properties
In a study focused on the anticancer effects of pyrrole derivatives, treatment with a specific compound led to apoptosis in LNCaP cells. The apoptotic mechanism involved caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 . This highlights the potential of these compounds as chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
Another investigation revealed that certain derivatives could inhibit IL-6 signaling pathways, which are crucial in inflammatory responses. The compound demonstrated significant inhibition of STAT3 phosphorylation in Hep3B cells, suggesting its potential as an anti-inflammatory drug candidate .
特性
IUPAC Name |
3-methylpyrrol-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-2-3-7(6)4-5/h2-4H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEXEVPFINMYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













